Ethyl 4-ethylnicotinate
Description
Contextualization within Nicotinate (B505614) Ester Chemistry and Pyridine (B92270) Derivative Research
Ethyl 4-ethylnicotinate belongs to the class of compounds known as nicotinate esters, which are derivatives of nicotinic acid (Vitamin B3). These esters are characterized by a pyridine ring substituted with an ester group at the 3-position. The core structure, pyridine, is a heterocyclic aromatic organic compound similar to benzene (B151609) but with one carbon atom replaced by a nitrogen atom. This nitrogen atom significantly influences the chemical and physical properties of the molecule.
Pyridine derivatives are a cornerstone of modern organic synthesis and medicinal chemistry. ontosight.ai They serve as versatile scaffolds for creating complex molecules with a wide array of functionalities. The pyridine ring can act as a bioisostere for phenyl rings or as a hydrogen bond acceptor, which can influence a drug's pharmacokinetic and pharmacodynamic properties. ontosight.ai The chemistry of pyridine and its derivatives is of considerable importance in synthesizing intermediates for biologically active compounds and novel materials. belnauka.by
Nicotinate esters, as a subclass of pyridine derivatives, are explored for various applications due to their biological and pharmacological effects. For instance, ethyl nicotinate, a closely related compound, is known for its vasodilatory properties. atamanchemicals.com Research into nicotinate esters often involves modifying the pyridine ring with various substituents to alter their chemical properties and biological activity.
Overview of Historical and Contemporary Research Trajectories for Nicotinate Esters in Medicinal Chemistry and Organic Synthesis
Historically, research on nicotinic acid and its derivatives has been prominent since its identification as Vitamin B3. belnauka.by Early research focused on its role in preventing pellagra and its vasodilatory effects. belnauka.by Over time, the focus expanded to synthesizing various esters and other derivatives to modulate these effects and explore new therapeutic applications.
In contemporary medicinal chemistry, nicotinate esters are investigated for a range of potential therapeutic uses. For example, derivatives of nicotinic acid have been studied for their potential to improve blood circulation, which is relevant in skincare and for certain health conditions. atamanchemicals.com Some studies suggest that nicotinic acid derivatives may possess anti-inflammatory and photoprotective properties. atamanchemicals.com The synthesis of novel nicotinic acid derivatives continues to be an active area of research, with studies focusing on creating compounds with analgesic and anti-inflammatory activities.
In the field of organic synthesis, the development of efficient methods for preparing substituted nicotinic acid esters is a significant focus. Researchers have developed one-pot synthesis strategies to create highly substituted nicotinic acid derivatives, which are valuable intermediates for more complex molecules. acs.org These synthetic advancements allow for the introduction of various functional groups onto the pyridine ring, enabling the exploration of a wide range of chemical space for drug discovery and materials science. acs.org
Structure
3D Structure
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
ethyl 4-ethylpyridine-3-carboxylate |
InChI |
InChI=1S/C10H13NO2/c1-3-8-5-6-11-7-9(8)10(12)13-4-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
RUHYKLLGFDSOPC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=NC=C1)C(=O)OCC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Ethyl 4 Ethylnicotinate
Established Synthetic Routes to Ethyl 4-Ethylnicotinate and Analogues
The primary and most traditional method for synthesizing ethyl nicotinate (B505614) and its analogues is through the Fischer esterification of the corresponding nicotinic acid with ethanol (B145695). This reaction is typically catalyzed by a strong acid.
Reaction Mechanisms and Pathways in Nicotinate Ester Synthesis
The synthesis of nicotinate esters, such as ethyl nicotinate, predominantly follows the Fischer esterification mechanism. This acid-catalyzed reaction involves the protonation of the carboxylic acid group of nicotinic acid, which increases its electrophilicity. Subsequently, the alcohol (ethanol) acts as a nucleophile, attacking the protonated carbonyl carbon. A series of proton transfers then occurs, leading to the elimination of a water molecule and the formation of the ethyl ester. atamanchemicals.com
A common approach involves refluxing nicotinic acid with absolute ethanol in the presence of a catalyst like concentrated sulfuric acid. patsnap.comguidechem.com Following the reaction, the excess ethanol and water are typically removed by distillation. The mixture is then neutralized, often with a sodium carbonate solution, and the product is extracted using an organic solvent like ethyl acetate (B1210297). guidechem.com
Catalytic Approaches in the Synthesis of this compound (e.g., Solid Acid Catalysis)
While strong mineral acids like sulfuric acid are effective catalysts, they present challenges in terms of reactor corrosion, product separation, and generation of acidic waste. patsnap.comguidechem.com To circumvent these issues, solid acid catalysts have been investigated as a more environmentally friendly and reusable alternative.
One such example is the use of an HND230 solid acid catalyst for the synthesis of ethyl nicotinate. patsnap.comgoogle.com In this method, nicotinic acid, absolute ethanol, and the solid acid catalyst are reacted in toluene. The reaction proceeds at a moderate temperature (50-65°C), followed by reflux to remove water. google.com The solid catalyst can be easily recovered by filtration for reuse, simplifying the work-up procedure. patsnap.comgoogle.com Research has also explored other solid acid catalysts, such as MoO3/SiO2, as bifunctional catalysts for the esterification of pyridinecarboxylic acids. researchgate.net
| Catalyst | Reactants | Solvent | Conditions | Yield | Reference |
| Concentrated H₂SO₄ | Nicotinic acid, Absolute ethanol | None (reflux) | Reflux | High | patsnap.comguidechem.com |
| HND230 Solid Acid | Nicotinic acid, Absolute ethanol | Toluene | 50-65°C, then reflux | 96.3% - 98.2% | google.com |
| MoO₃/SiO₂ | Pyridinecarboxylic acids, Alcohols | Not specified | Reflux | ~79% (for Methyl Nicotinate) | researchgate.net |
Novel and Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for synthesizing nicotinate esters. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.
Innovations in Synthetic Efficiency and Sustainability (e.g., Process Intensification)
Process intensification, particularly through the use of continuous flow chemistry, offers significant advantages over traditional batch processing. researchgate.net Continuous flow systems can enhance heat and mass transfer, improve safety, and allow for higher throughput. acs.org
A notable application of this is the hydrogenation of ethyl nicotinate in a trickle bed reactor. researchgate.netacs.orgamazonaws.com This technique has been used for both partial and full hydrogenation of the pyridine (B92270) ring, demonstrating high productivity on a laboratory scale. researchgate.netacs.org For instance, the full hydrogenation to produce ethyl nipecotinate has been achieved with high throughput, showcasing the efficiency of continuous flow processes. acs.org
Solvent-Free and Environmentally Benign Syntheses
Eliminating organic solvents from chemical reactions is a key goal of green chemistry. Solvent-free approaches not only reduce environmental impact but can also simplify product purification. figshare.comacs.org
Mechanochemistry, using techniques like high-speed ball milling, has emerged as a viable solvent-free method for esterification. rsc.orgnih.gov This method can produce esters from carboxylic acids and alcohols at room temperature without the need for a solvent. rsc.org One study demonstrated the synthesis of various esters, including nicotinates, using iodine/potassium hypophosphite or potassium iodide/triethyl phosphite (B83602) systems under milling conditions. rsc.orgnih.gov
Another green approach involves enzymatic catalysis. For example, Novozym® 435, an immobilized lipase (B570770) from Candida antarctica, has been used to catalyze the synthesis of nicotinamide (B372718) derivatives from methyl nicotinate in continuous-flow microreactors. nih.govrsc.org This biocatalytic method operates under mild conditions and uses an environmentally friendly solvent, offering high yields and significantly shorter reaction times compared to batch processes. nih.govrsc.org
| Method | Key Features | Reactants | Product | Reference |
| Process Intensification (Flow Hydrogenation) | High throughput, continuous process | Ethyl nicotinate, H₂ | Ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate / Ethyl nipecotinate | researchgate.netacs.org |
| Mechanochemistry (Ball Milling) | Solvent-free, room temperature | Nicotinic acid, Alcohols | Nicotinate esters | rsc.orgnih.gov |
| Enzymatic Catalysis (Flow Microreactor) | Green, rapid, high yield | Methyl nicotinate, Amines | Nicotinamide derivatives | nih.govrsc.org |
Derivatization Strategies and Analogue Synthesis Based on this compound
This compound and its parent compound, ethyl nicotinate, serve as versatile starting materials for the synthesis of a wide range of derivatives with potential applications in pharmaceuticals and agrochemicals.
The pyridine ring and the ester group are the primary sites for chemical modification. For example, the pyridine ring can undergo hydrogenation to produce saturated piperidine (B6355638) derivatives like ethyl nipecotinate. amazonaws.comdicp.ac.cn This reduction can be performed enantioselectively using chiral heterogeneous catalysts to yield specific stereoisomers. dicp.ac.cn
The ester group can be readily converted to an amide through reaction with various amines. This amidation can be catalyzed by enzymes, as seen in the synthesis of nicotinamide derivatives. nih.govrsc.org Furthermore, the core structure can be modified through condensation reactions. For instance, the condensation of ethyl nicotinate with N-vinylpyrrolidone is a key step in a multi-step synthesis of racemic nicotine (B1678760). google.com This process involves a base-catalyzed condensation, followed by acid-catalyzed hydrolysis, decarboxylation, reduction, and methylation. google.comstackexchange.com
Other derivatization strategies include introducing substituents onto the pyridine ring. For example, ethyl 2,4-dichloro-6-methylnicotinate can be synthesized from nicotinic acid derivatives through chlorination and subsequent esterification. smolecule.com These halogenated derivatives can then undergo nucleophilic substitution reactions to introduce further diversity. smolecule.com
Chemical Modifications and Structural Elucidation of Novel this compound Derivatives
The chemical modification of ethyl nicotinate and its derivatives is a key area of research for creating novel compounds with specific properties. These modifications often target the pyridine ring or the ester group. For instance, ethyl nicotinate can be a precursor in the synthesis of various heterocyclic compounds. sapub.orgnih.govresearchgate.net
One area of modification involves reactions at the pyridine ring. For example, ethyl nicotinate can undergo chlorination and subsequent formylation to produce derivatives like ethyl 4-chloro-6-formylnicotinate, a valuable intermediate in organic synthesis. evitachem.com Another modification involves the introduction of an amino group and a trifluoromethyl group to the pyridine ring, resulting in compounds such as ethyl 2-amino-4-(trifluoromethyl)nicotinate.
The ester group of ethyl nicotinate can also be modified. For example, it can be converted to an amide. In one synthetic pathway, ethyl nicotinate is coupled with 1,2,3,5-tetra-O-acetyl-β-d-ribofuranose, and subsequent treatment with ammonia (B1221849) in methanol (B129727) leads to the formation of β-nicotinamide riboside, involving the conversion of the ethyl ester to an amide. nih.govbeilstein-journals.org
Structural elucidation of these new derivatives is typically achieved through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), along with elemental analysis to confirm the chemical structure. nih.govresearchgate.netresearchgate.netlongdom.org
Regioselective and Stereoselective Syntheses of this compound Analogues (e.g., Enantioselective Hydrogenation)
The synthesis of analogues of this compound with specific arrangements of atoms in space (stereoisomers) is crucial, particularly for applications in pharmaceuticals and materials science. This involves regioselective and stereoselective reactions, including enantioselective hydrogenation.
Enantioselective Hydrogenation: The hydrogenation of the pyridine ring in ethyl nicotinate to form ethyl nipecotinate (a piperidine derivative) is a well-studied transformation. Achieving high enantioselectivity in this reaction, meaning the preferential formation of one of two mirror-image enantiomers, is a significant challenge.
Early attempts at direct enantioselective hydrogenation of the aromatic ring in ethyl nicotinate resulted in low enantiomeric excess (ee) values of less than 6%. dicp.ac.cn A two-step process has shown more promise, involving an initial hydrogenation to the 1,4,5,6-tetrahydronicotinate intermediate, followed by a second hydrogenation with a modified noble metal catalyst. dicp.ac.cn For instance, using a palladium on carbon catalyst modified with dihydrocinchonidine for the second step yielded an ee of 19% at 12% conversion. dicp.ac.cn
More advanced catalyst systems have been developed to improve enantioselectivity. A chiral catalyst derived from 1,1′-bis(diphenylphosphino)ferrocene (dppf) and anchored within mesoporous silica (B1680970) (MCM-41) has been shown to be effective for the direct, one-step hydrogenation of ethyl nicotinate to ethyl nipecotinate, achieving an ee of 17% with conversions over 50%. dicp.ac.cnrsc.orgresearchgate.net The confinement of the catalyst within the mesoporous structure is considered a crucial factor for its enantioselectivity. dicp.ac.cn
Regioselective Synthesis: Regioselective reactions allow for the selective functionalization of a specific position on the ethyl nicotinate molecule. For example, a regioselective direct metalation of ethyl nicotinate at the C-4 position has been achieved using TMPMgCl·BF₃·LiCl. This is followed by a transmetalation with zinc chloride to create a pyridylzinc compound, which can then participate in cross-coupling reactions to introduce substituents at the 4-position. mdpi.com
Below is a data table summarizing research findings on the enantioselective hydrogenation of ethyl nicotinate.
| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Conversion | Reference |
| Pd/C with cinchonidine (B190817) (two-step) | Ethyl nicotinate | Ethyl nipecotinate | 19% | 12% | dicp.ac.cn |
| Pd/TiO₂ with cinchonidine | Ethyl nicotinate | Ethyl nipecotinate | 24% | 10% | semanticscholar.org |
| Chiral dppf-derived catalyst in MCM-41 | Ethyl nicotinate | Ethyl nipecotinate | 17% | >50% | dicp.ac.cnresearchgate.net |
| [Rh(nbd)₂]BF₄/(R,R)-DIOP | Nicotinic esters | Piperidine derivatives | up to 27% | Moderate | clockss.org |
Precursor Chemistry and Intermediate Reactions in the Synthesis of this compound
The primary precursor for the synthesis of this compound is 4-ethylnicotinic acid . google.comfluorochem.co.uk The synthesis of this compound from this precursor involves an esterification reaction.
Synthesis of 4-Ethylnicotinic Acid: The synthesis of 4-ethylnicotinic acid itself can be achieved through various methods. One approach involves the reduction of an acetylene (B1199291) group. For example, 5-ethylnicotinic acid was synthesized by the complete reduction of an acetylene precursor using ammonium (B1175870) formate (B1220265) in the presence of a palladium on carbon catalyst. nih.gov Another method involves the addition of organometallic reagents to a protected nicotinic acid derivative. For instance, 4-n-butylnicotinic acid was synthesized by adding n-butyllithium to 3-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-pyridine. nih.gov
Esterification to this compound: The most common method for converting 4-ethylnicotinic acid to this compound is Fischer esterification . This reaction involves heating the carboxylic acid with ethanol in the presence of an acid catalyst.
A general procedure for the synthesis of ethyl nicotinate from nicotinic acid involves reacting nicotinic acid with absolute ethanol in a solvent like toluene, using a solid acid catalyst. The reaction is typically carried out at a temperature of 50-65°C, followed by reflux to remove water and drive the reaction to completion. google.com
Intermediate Reactions: The synthesis of nicotinic acid derivatives often involves the formation of various intermediates. For example, the reaction of 3-(4-bromobenzoyl)prop-2-enoic acid with ethyl cyanoacetate (B8463686) in the presence of ammonium acetate can yield ethyl-2-amino-4-carboxy-6-(4-bromophenyl)-nicotinate as one of the products. sapub.org In the synthesis of nicotine, ethyl nicotinate is condensed with N-vinylpyrrolidone in the presence of a base, which then undergoes several transformations including deprotection and decarboxylation to form intermediates on the path to the final product. mysciencework.com
Molecular Mechanisms of Action and Pre Clinical Pharmacological Investigations of Ethyl 4 Ethylnicotinate
Receptor Interaction and Binding Affinity Studies of Ethyl 4-Ethylnicotinate
The initial step in characterizing the pharmacological profile of a small molecule like this compound involves assessing its ability to bind to specific biological receptors. This is explored through both computational predictions and experimental validation.
Computational docking is a powerful in silico method used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor. nih.govnih.gov This approach utilizes sophisticated search algorithms and energy-based scoring functions to simulate the molecular interactions between the ligand (this compound) and a three-dimensional model of a protein's binding site. researchgate.net The goal is to identify the most stable binding pose and estimate the free energy of binding, which indicates the strength of the interaction. nih.gov
The process involves preparing a 3D structure of the this compound molecule and docking it into the active sites of various potential receptor targets. jabonline.in By analyzing parameters such as binding energy, hydrogen bond formation, and hydrophobic interactions, researchers can prioritize which receptors are most likely to be affected by the compound. jabonline.in While specific docking studies for this compound are not extensively published, the methodology allows for virtual screening against libraries of receptors to generate hypotheses about its biological targets.
Table 1: Hypothetical Docking Scores of this compound with Various Receptor Classes
| Receptor Target (Hypothetical) | Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) | Interaction Type |
|---|---|---|---|
| Nicotinic Acetylcholine (B1216132) Receptor α4β2 | -7.8 | TrpB, TyrA, TyrC2 | Hydrophobic, Pi-Pi Stacking |
| G-Protein Coupled Receptor (e.g., HCA2) | -6.5 | Arg111, Ser178 | Hydrogen Bond, Electrostatic |
| Nuclear Receptor (e.g., PPARγ) | -5.9 | His323, Tyr473 | Hydrogen Bond |
| Enzyme Active Site (e.g., Nicotinamidase) | -8.2 | Cys159, Asp57 | Covalent Intermediate (potential), H-Bond |
Following computational predictions, in vitro receptor binding assays are essential for experimental validation. researchgate.net These assays directly measure the interaction between a ligand and its receptor. researchgate.net A common method is the competitive binding assay, where the compound of interest (e.g., this compound) competes with a radiolabeled ligand known to bind to the target receptor. researchgate.net
The strength of this interaction is quantified by the dissociation constant (Kd), which represents the concentration of the ligand at which half of the receptors are occupied. nih.gov A lower Kd value signifies a higher binding affinity. nih.gov Another key parameter derived from these experiments is the inhibition constant (Ki), which indicates the concentration of the competing ligand required to displace 50% of the specific binding of the radioligand. Such assays are crucial for confirming the targets identified through docking and for comparing the binding potencies of different nicotinate (B505614) esters. nih.gov
Table 2: Illustrative In Vitro Binding Affinity Data for Nicotinate Derivatives
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Assay Type |
|---|---|---|---|
| Nicotinic Acid | HCA2 | 150 | Radioligand Competition |
| Methyl nicotinate | HCA2 | 450 | Radioligand Competition |
| Ethyl nicotinate | HCA2 | 520 | Radioligand Competition |
| This compound | HCA2 | 380 (Hypothetical) | Radioligand Competition |
Enzyme Modulation and Inhibition Kinetics of this compound
Beyond receptor binding, nicotinate derivatives can directly interact with enzymes, acting as substrates, inhibitors, or modulators. Kinetic studies are performed to characterize the nature and potency of these interactions.
Nicotinate derivatives can perturb biochemical pathways by serving as substrates for metabolic enzymes. A notable example is the interaction of nicotinate esters with nicotinamidases, enzymes that hydrolyze nicotinamide (B372718) to nicotinic acid. nih.gov Studies have shown that these enzymes can also efficiently hydrolyze nicotinate esters, such as methylnicotinate and ethylnicotinate. nih.gov This hydrolysis converts the ester into nicotinic acid, which is a vital precursor for the synthesis of the redox cofactor nicotinamide adenine (B156593) dinucleotide (NAD). mdpi.com
By introducing this compound into a biological system, it can be metabolized by nicotinamidases to 4-ethylnicotinic acid. This product can then enter the NAD salvage pathway, potentially altering the cellular pool of NAD(P)(H) and influencing the numerous metabolic reactions that depend on these cofactors.
Enzyme kinetic studies provide quantitative measures of an enzyme's efficiency and its interaction with substrates or inhibitors. nih.gov For enzyme-substrate interactions, the Michaelis constant (Km) and the catalytic rate constant (kcat) are determined. Km reflects the substrate concentration at which the reaction rate is half of its maximum, indicating the affinity of the enzyme for the substrate, while kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second. nih.gov
Research on nicotinamidases has demonstrated that these enzymes can hydrolyze various nicotinate esters. nih.gov For instance, the nicotinamidase from P. falciparum (PfNic) was found to turn over methylnicotinate 65 times faster than its natural substrate, nicotinamide, with a kcat of 18 s⁻¹. nih.gov Such studies are critical for understanding how efficiently this compound might be processed by these enzymes compared to other related derivatives. If the compound acts as an inhibitor, kinetic analyses can determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibitor constant (Ki). researchgate.netnih.gov
Table 3: Steady-State Kinetic Parameters for Nicotinamidase-Mediated Hydrolysis
| Substrate | Enzyme Source | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
|---|---|---|---|---|
| Nicotinamide | S. cerevisiae (Pnc1) | 40 | 5.0 | 125,000 |
| Methylnicotinate | S. cerevisiae (Pnc1) | >10,000 | 0.01 | <1 |
| Nicotinamide | P. falciparum (PfNic) | 110 | 0.28 | 2,500 |
| Methylnicotinate | P. falciparum (PfNic) | 2,800 | 18.0 | 6,400 |
Data adapted from relevant literature on nicotinamidase activity. nih.gov
Cellular Signaling Pathway Modulation by this compound
The interaction of this compound with receptors or enzymes can initiate cascades of intracellular events that modulate cellular signaling pathways. These pathways are complex networks that control fundamental cellular processes like proliferation, differentiation, and apoptosis. nih.gov
While direct evidence linking this compound to specific signaling pathways is limited, its known biochemical activities provide a basis for plausible hypotheses. For example, by being converted to a nicotinic acid derivative, the compound can influence cellular NAD+ levels. nih.govmdpi.com NAD+ is a critical substrate for sirtuins and poly (ADP-ribose) polymerases (PARPs), enzymes that play central roles in regulating gene expression, DNA repair, and cell survival pathways. Therefore, a significant alteration in the NAD+ pool could indirectly modulate the activity of these pathways.
Furthermore, if binding studies were to confirm an interaction with specific G-protein coupled receptors or receptor tyrosine kinases, this compound could potentially influence major signaling cascades such as the Wnt/β-catenin, MAPK/ERK, or PI3K/Akt pathways. oaepublish.com The nature of this modulation—whether agonistic or antagonistic—would depend on the specific receptor and the conformational changes induced by ligand binding. Further investigation is required to map the precise impact of this compound on these intricate cellular communication systems.
Effects on Intracellular Messengers and Signal Transduction
Currently, there is a lack of specific research detailing the direct effects of this compound on intracellular messengers and signal transduction pathways. General principles of cellular signaling involve extracellular messengers like hormones or neurotransmitters binding to cell surface or intracellular receptors. This interaction initiates a cascade of events involving second messengers such as cyclic adenosine (B11128) monophosphate (cAMP), calcium ions (Ca2+), and diacylglycerol (DAG), which in turn activate various protein kinases and phosphatases, leading to a cellular response. nih.gov For a lipophilic molecule, it might diffuse across the cell membrane to interact with intracellular receptors, potentially located in the cytoplasm or nucleus, and subsequently modulate gene expression. nih.gov However, without specific studies on this compound, its precise impact on these intricate signaling networks remains uncharacterized.
Gene Expression and Protein Regulation Studies
Detailed transcriptomic or proteomic studies investigating the effects of this compound on gene expression and protein regulation are not available in the current scientific literature. Such studies would be crucial to understand the broader cellular impact of the compound. For instance, investigations into the expression profiles of genes involved in key cellular processes, such as inflammation, cell proliferation, or apoptosis, could reveal potential therapeutic applications. mdpi.com Techniques like microarray analysis or RNA sequencing would be required to determine which genes are up- or down-regulated in response to treatment with this compound, providing insights into its molecular targets and mechanisms of action.
Structure-Activity Relationship (SAR) Studies of this compound and its Analogues
Identification of Key Pharmacophoric Features
While specific structure-activity relationship (SAR) studies for this compound are not documented, general principles of SAR can be applied to hypothesize its key pharmacophoric features. The structure consists of a pyridine (B92270) ring, an ethyl ester group, and an ethyl group at the 4-position of the pyridine ring. The pyridine ring, a bioisostere of a benzene (B151609) ring, is a common feature in many biologically active compounds and likely serves as a crucial scaffold. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a critical interaction for binding to biological targets. nih.gov The ethyl ester group contains a carbonyl oxygen that can also act as a hydrogen bond acceptor, and the ester linkage itself may be susceptible to hydrolysis by esterases in the body, potentially leading to a carboxylic acid metabolite. ugm.ac.id The ethyl group at the 4-position provides a region of lipophilicity that may influence the compound's binding affinity and pharmacokinetic properties. mdpi.com
Table 1: Potential Pharmacophoric Features of this compound
| Feature | Potential Role in Biological Activity |
|---|---|
| Pyridine Ring | Core scaffold, potential for aromatic interactions |
| Pyridine Nitrogen | Hydrogen bond acceptor |
| Ethyl Ester Group | Hydrogen bond acceptor, potential metabolic site |
Correlative Analyses Between Chemical Structure and Biological Activity
In the absence of specific studies on this compound and its analogues, a correlative analysis between its chemical structure and biological activity remains speculative. However, based on the analysis of similar compounds, it can be inferred that modifications to the key pharmacophoric features would likely alter the biological activity. For example, changing the position or the nature of the substituent on the pyridine ring could significantly impact its interaction with a target receptor or enzyme. nih.gov Similarly, altering the ester group to an amide or another functional group would change the compound's electronic properties and hydrogen bonding capacity, thereby affecting its biological profile. ugm.ac.id A systematic synthesis and biological evaluation of a series of analogues would be necessary to establish a clear correlative analysis.
Pharmacokinetic Investigations of this compound (Pre-Clinical, Mechanistic)
Absorption and Distribution Profiles in Biological Systems (Mechanistic Aspects)
Mechanistic studies on the absorption and distribution of this compound are not available. However, based on its chemical structure, some predictions can be made. The compound has a relatively low molecular weight and a degree of lipophilicity, which are factors that generally favor absorption across biological membranes. nih.gov The octanol-water partition coefficient (logP) is a key parameter used to predict a compound's distribution in biological systems. chemeo.com A higher logP value generally corresponds to greater lipid solubility and potentially greater distribution into tissues. The presence of the ethyl ester group suggests that the compound could be a substrate for esterases, which are present in various tissues and could influence its distribution and metabolism. nih.gov
Table 2: Predicted Physicochemical Properties and their Potential Influence on Pharmacokinetics
| Property | Predicted Value/Characteristic | Potential Influence |
|---|---|---|
| Molecular Weight | 179.22 g/mol | Favorable for passive diffusion |
| Lipophilicity (logP) | Not experimentally determined | Will influence absorption and distribution |
Metabolic Pathways and Metabolite Identification of this compound
There is no available data from preclinical investigations that describe the metabolic pathways of this compound. Research identifying the specific enzymes involved in its biotransformation or identifying its resulting metabolites has not been published.
Excretion Mechanisms and Bioavailability Considerations (Mechanistic Aspects)
Similarly, there is a lack of published research on the mechanistic aspects of excretion for this compound. Information regarding its routes of elimination from the body, such as renal or fecal excretion, is not documented. Furthermore, studies concerning the bioavailability of this compound, including its absorption and distribution characteristics, are not present in the available scientific literature.
Pre Clinical Therapeutic Potential and Biological Activities of Ethyl 4 Ethylnicotinate
In Vitro and In Vivo Efficacy Studies in Disease Models (Animal Models, Cell Lines)
There is no available research on the efficacy of Ethyl 4-Ethylnicotinate in established animal or cell line models for any disease state.
Antineoplastic Activity and Cytotoxicity Studies
No studies were found that investigated the potential of this compound as an anti-cancer agent or its cytotoxic effects against any cancer cell lines.
Antimicrobial and Antifungal Efficacy Evaluations
There is no published data on the evaluation of this compound for its efficacy against bacterial or fungal pathogens.
Anti-inflammatory and Immunomodulatory Effects
Pre-clinical investigations into the anti-inflammatory or immunomodulatory properties of this compound have not been reported in the scientific literature.
Neuropharmacological and Neuroprotective Investigations
No research is available that explores the neuropharmacological or neuroprotective potential of this compound.
Cardiovascular System Effects and Vasodilatory Properties (Pre-clinical mechanistic)
Mechanistic pre-clinical studies on the effects of this compound on the cardiovascular system, including any potential vasodilatory properties, are not present in the available literature. While the parent compound, ethyl nicotinate (B505614), is known for its vasodilatory effects, these findings cannot be attributed to this compound without specific research.
Other Investigated Biological Activities of this compound (e.g., Photoprotective, Wound Healing)
There are no documented studies on other potential biological activities of this compound, such as photoprotective or wound healing effects.
Comprehensive Review of Preclinical Research on this compound Reveals a Gap in Current Scientific Literature
Despite a thorough search of scientific databases and scholarly articles, no preclinical data regarding the therapeutic potential, biological activities, or mechanisms of action for the chemical compound this compound were identified. This indicates a significant gap in the existing research literature, precluding the detailed analysis requested.
The inquiry sought to build a comprehensive article structured around the preclinical therapeutic potential and biological activities of this compound, with a specific focus on its synergistic and antagonistic interactions with other bioactive compounds and the mechanistic basis for its observed biological activities. However, the extensive search yielded no studies, papers, or patents containing this specific information for the compound .
The available scientific literature contains information on related compounds, such as Ethyl nicotinate, which is an ester of nicotinic acid and has been studied for its vasodilatory properties. For instance, Ethyl nicotinate is known to be used in some topical formulations for its ability to increase blood flow in the skin. There is also research on other derivatives of nicotinic acid. However, providing information on these related but distinct molecules would not address the specific subject of "this compound" and would fall outside the strict parameters of the requested article.
The absence of published research on this compound means that there are no findings to report on its potential synergistic or antagonistic interactions with other compounds. Similarly, without any observed biological activities, the mechanistic basis for such actions cannot be discussed.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information at this time. This highlights a potential area for future research within the field of medicinal chemistry and pharmacology, as the biological profile of this compound remains unexplored in the public domain.
Analytical and Characterization Methodologies in Ethyl 4 Ethylnicotinate Research
Spectroscopic Techniques for Structural Elucida-tion of Ethyl 4-Ethylnicotinate and Derivatives
Spectroscopy is indispensable for verifying the molecular structure of newly synthesized compounds like this compound. By probing how the molecule interacts with electromagnetic radiation, techniques such as NMR, Mass Spectrometry, and IR/UV-Vis spectroscopy provide a detailed picture of its atomic and functional group composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to map the carbon-hydrogen framework of this compound.
While specific experimental spectra for this compound are not widely published, the expected chemical shifts and coupling patterns can be accurately predicted based on the known spectra of the parent compound, Ethyl nicotinate (B505614), and the electronic effects of the additional ethyl group at the 4-position.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The introduction of the 4-ethyl group significantly alters the aromatic region compared to Ethyl nicotinate. The proton at the 4-position is replaced, and the remaining pyridine (B92270) ring protons (at positions 2, 5, and 6) will show adjusted chemical shifts and coupling constants.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum for this compound is expected to show ten distinct signals, corresponding to the ten carbon atoms in its structure. The chemical shifts provide insight into the functional group and hybridization of each carbon.
The following table outlines the predicted ¹H and ¹³C NMR data for this compound.
| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | ||
| Assignment | Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |
| H-2 (Pyridine) | ~8.9 - 9.1 | C=O (Ester) | ~165 |
| H-6 (Pyridine) | ~8.6 - 8.8 | C-4 (Pyridine) | ~155 |
| H-5 (Pyridine) | ~7.2 - 7.4 | C-2 (Pyridine) | ~152 |
| -O-CH₂ -CH₃ (Ester) | ~4.4 (quartet) | C-6 (Pyridine) | ~150 |
| -CH₂ -CH₃ (C4-Ethyl) | ~2.8 (quartet) | C-3 (Pyridine) | ~125 |
| -O-CH₂-CH₃ (Ester) | ~1.4 (triplet) | C-5 (Pyridine) | ~122 |
| -CH₂-CH₃ (C4-Ethyl) | ~1.3 (triplet) | -O-CH₂ -CH₃ (Ester) | ~61 |
| -CH₂ -CH₃ (C4-Ethyl) | ~25 | ||
| -O-CH₂-CH₃ (Ester) | ~14 | ||
| -CH₂-CH₃ (C4-Ethyl) | ~13 |
Data table is predictive and based on analysis of Ethyl nicotinate and general substituent effects.
Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers clues about its structure through the analysis of its fragmentation patterns. For this compound (C₁₀H₁₃NO₂), the expected molecular weight is approximately 179.22 g/mol .
Upon ionization in the mass spectrometer, the molecular ion [M]⁺ is formed. This ion is often unstable and breaks down into smaller, characteristic fragment ions. The fragmentation pattern is predictable and helps confirm the structure. For esters of nicotinic acid, common fragmentation pathways involve the cleavage of the ester group. libretexts.orgchemguide.co.uklibretexts.org
Expected Fragmentation Pathways for this compound:
Loss of an ethoxy radical (-•OCH₂CH₃): A primary fragmentation would be the cleavage of the C-O bond of the ester, leading to a stable acylium ion. [M]⁺ → [M - 45]⁺
Loss of an ethylene (B1197577) molecule (C₂H₄): This can occur via a McLafferty rearrangement, resulting in an ion corresponding to 4-ethylnicotinic acid. [M]⁺ → [M - 28]⁺
Loss of the C4-ethyl group (-CH₂CH₃): Fragmentation of the substituent on the pyridine ring can also occur. [M]⁺ → [M - 29]⁺
| Predicted Mass Spectrometry Data | |
| Ion | Predicted m/z |
| [M]⁺ (Molecular Ion) | 179 |
| [M - C₂H₅O]⁺ | 134 |
| [M - C₂H₄]⁺ | 151 |
| [M - C₂H₅]⁺ | 150 |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would display characteristic absorption bands confirming the presence of the ester and the substituted aromatic ring. ucalgary.ca
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems within a molecule. The pyridine ring in this compound is a chromophore that absorbs UV light. The analysis of the absorption maxima (λ_max) can be used to confirm the presence of the aromatic system. The solvent used can influence the exact position of these peaks. physchemres.org
| Spectroscopic Data | |
| Technique | Expected Absorption Bands |
| Infrared (IR) | ~1720-1730 cm⁻¹ (C=O, Ester carbonyl stretch) |
| ~1590-1610 cm⁻¹ (C=C and C=N, Pyridine ring stretches) | |
| ~1250-1300 cm⁻¹ (C-O, Ester stretch) | |
| ~2850-3000 cm⁻¹ (C-H, Aliphatic stretches) | |
| UV-Visible | ~260-270 nm (π→π* transition of the pyridine ring) |
Chromatographic Separation and Purity Assessment of this compound
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of this compound, liquid and gas chromatography are routinely employed to separate the compound from starting materials, byproducts, and other impurities, thereby assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is typically developed. sielc.comzodiaclifesciences.com
In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture. The separation is based on the differential partitioning of the analyte between the two phases. A typical method for analyzing nicotinic acid derivatives would involve the following parameters:
| Typical HPLC Method Parameters | |
| Parameter | Condition |
| Column | ODS (C18), 5 µm particle size, e.g., 4.6 x 150 mm |
| Mobile Phase | Gradient or isocratic elution with Acetonitrile and Water |
| Buffer | 0.1% Formic Acid or 0.05% Sulfuric Acid in the aqueous phase |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at 250-265 nm |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
This method allows for the separation of this compound from more polar impurities (which would elute earlier) and less polar impurities (which would elute later), providing a quantitative measure of purity. sielc.comnih.gov
Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. Given that this compound is an ester with a moderate boiling point, GC is a suitable method for its purity analysis. The sample is vaporized and injected onto a capillary column, and separation occurs based on the compound's boiling point and its interaction with the stationary phase. Pyridinecarboxylic acids and their esters can be analyzed effectively using this technique. documentsdelivered.comscholaris.ca
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive qualitative technique used to monitor reaction progress, identify compounds, and check the purity of a sample. A spot of the sample is applied to a plate coated with a stationary phase (commonly silica (B1680970) gel). The plate is then developed in a sealed chamber with a suitable mobile phase (eluent). The separation is based on the differential adsorption of the compounds to the stationary phase. researchgate.net
For this compound, a common TLC system would be:
Stationary Phase: Silica gel F₂₅₄
Mobile Phase: A mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297) (e.g., 7:3 Hexanes:Ethyl Acetate).
Visualization: The spots can be visualized under UV light (at 254 nm) due to the UV-active pyridine ring.
Quantitative Analytical Method Development for this compound in Complex Matrices
The quantification of this compound in biological samples, such as plasma, serum, or tissue homogenates, presents analytical challenges due to the inherent complexity of these matrices. Endogenous components can interfere with the analysis, necessitating the development of highly selective and sensitive methods. High-performance liquid chromatography (HPLC) coupled with a suitable detector is a commonly employed technique for the separation and quantification of nicotinic acid and its esters. sielc.com
Selectivity and Specificity: The method must be able to unequivocally measure this compound in the presence of endogenous matrix components, metabolites, and other potential interferents. This is typically assessed by analyzing blank matrix samples from multiple sources.
Linearity: The response of the analytical method should be directly proportional to the concentration of this compound over a defined range. A calibration curve is generated, and the coefficient of determination (r²) is expected to be close to 1.
Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true value, while precision measures the reproducibility of the results. These are evaluated at multiple concentration levels, including the lower limit of quantification (LLOQ), low, medium, and high-quality control (QC) samples. Acceptance criteria for accuracy are typically within ±15% of the nominal concentration (±20% at the LLOQ), and for precision, the coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). impactfactor.org
Recovery: The efficiency of the extraction process for this compound from the biological matrix is determined. Consistent and reproducible recovery is more critical than achieving 100% recovery.
Matrix Effect: This assesses the influence of the biological matrix on the ionization of this compound when using mass spectrometry detection. It is evaluated by comparing the response of the analyte in post-extraction spiked matrix samples to the response in a neat solution.
Stability: The stability of this compound is evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability at appropriate temperatures. impactfactor.org
Table 1: Representative Bioanalytical Method Validation Parameters for this compound Analysis by LC-MS/MS in Rat Plasma
Disclaimer: The following data is illustrative and based on typical validation results for similar small molecules. It is not derived from actual experimental data for this compound.
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Linearity Range | r² ≥ 0.99 | 1 - 1000 ng/mL (r² = 0.998) |
| Lower Limit of Quantification (LLOQ) | Accuracy: 80-120%, Precision: ≤20% CV | 1 ng/mL |
| Intra-day Accuracy | 85-115% (for LQC, MQC, HQC) | 95.2% - 103.5% |
| Intra-day Precision | ≤15% CV (for LQC, MQC, HQC) | 2.1% - 5.8% CV |
| Inter-day Accuracy | 85-115% (for LQC, MQC, HQC) | 97.1% - 105.2% |
| Inter-day Precision | ≤15% CV (for LQC, MQC, HQC) | 3.5% - 7.2% CV |
| Recovery | Consistent and reproducible | ~85% |
| Matrix Effect | CV ≤ 15% | 8.9% CV |
| Freeze-Thaw Stability (3 cycles) | % Change within ±15% | -4.5% |
| Short-Term Stability (24h, RT) | % Change within ±15% | -2.8% |
| Long-Term Stability (-80°C, 30 days) | % Change within ±15% | -6.1% |
LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control, RT: Room Temperature, CV: Coefficient of Variation
While chromatographic methods are often preferred for their high selectivity, spectrophotometric and electrochemical techniques can offer simpler, faster, and more cost-effective alternatives for the quantification of certain analytes, particularly in less complex matrices or for in-vitro assays.
Spectrophotometric Techniques:
UV-Vis spectrophotometry is based on the principle that molecules absorb light at specific wavelengths. For a compound like this compound, which contains a pyridine ring, it is expected to exhibit UV absorbance. An HPLC method for the related compound, ethyl nicotinate, utilizes UV detection at 250 nm. sielc.com The development of a standalone spectrophotometric method would involve identifying the wavelength of maximum absorbance (λmax) for this compound. Quantification would then be based on Beer-Lambert's law, where the absorbance is directly proportional to the concentration. However, the main limitation of this technique is the potential for interference from other UV-absorbing compounds in the sample matrix, which can limit its application in complex biological samples without extensive sample cleanup.
Electrochemical Techniques:
Electrochemical methods, such as voltammetry, measure the current response of a substance to a varying potential. These techniques can be highly sensitive and selective. The electrochemical behavior of nicotinic acid has been studied, demonstrating that it can be detected using techniques like square wave voltammetry at a carbon paste electrode. abechem.com The reduction and oxidation potentials are dependent on the pH of the solution. researchgate.netnih.gov For this compound, an electrochemical method would involve determining its oxidation or reduction potential at a suitable electrode (e.g., glassy carbon, gold). The peak current generated would be proportional to the concentration of the analyte. The selectivity of electrochemical sensors can be enhanced by modifying the electrode surface, which can help to minimize interferences from other electroactive species in the biological sample. rsc.orgresearchgate.net
Table 2: Comparison of Potential Analytical Techniques for this compound Quantification
Disclaimer: The performance characteristics in this table are generalized and would need to be experimentally determined for this compound.
| Technique | Principle | Potential Advantages | Potential Limitations |
| HPLC-UV | Chromatographic separation followed by UV absorbance detection. | Good selectivity, widely available. | Moderate sensitivity, potential for interference from co-eluting compounds. |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometric detection. | High selectivity and sensitivity, structural information. | Higher cost and complexity. |
| UV-Vis Spectrophotometry | Measurement of light absorbance at a specific wavelength. | Simple, rapid, cost-effective. | Low selectivity, susceptible to matrix interference. |
| Voltammetry | Measurement of current as a function of applied potential. | High sensitivity, potential for miniaturization. | Susceptible to interference from other electroactive species, matrix effects. |
Computational and Theoretical Studies on Ethyl 4 Ethylnicotinate
Quantum Chemical Calculations and Electronic Structure Analysis of Ethyl 4-Ethylnicotinate
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. northwestern.edu Methods like Density Functional Theory (DFT) are widely used to predict molecular geometries, vibrational frequencies, and electronic properties, which dictate the molecule's reactivity and intermolecular interactions. materialsciencejournal.orgresearchgate.net
Electronic structure analysis focuses on the arrangement of electrons in molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and chemical reactivity. youtube.comscirp.org A smaller energy gap suggests that the molecule is more easily excitable and thus more chemically reactive. physchemres.org
Another key aspect is the Molecular Electrostatic Potential (MEP), which maps the electrostatic potential onto the molecule's electron density surface. The MEP is invaluable for identifying the electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) sites of a molecule, predicting how it will interact with other molecules, including biological receptors. researchgate.net For a nicotinate (B505614) ester, the nitrogen atom in the pyridine (B92270) ring and the oxygen atoms of the ester group are expected to be regions of negative potential, making them likely sites for hydrogen bonding and other electrostatic interactions.
For this compound, the addition of an ethyl group at the 4-position of the pyridine ring would be expected to subtly alter its electronic properties compared to the parent ethyl nicotinate. This alkyl group is electron-donating, which could increase the electron density of the pyridine ring and potentially raise the HOMO energy level, thereby affecting its reactivity and interaction profile.
Table 1: Predicted Quantum Chemical Properties of Ethyl Nicotinate (as a model for this compound) This table presents theoretical data calculated using standard DFT methods (e.g., B3LYP/6-311G) as a representative example.
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.8 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.5 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical stability and reactivity. |
| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |
| MEP Minimum (on N atom) | -0.05 a.u. | Indicates a primary site for electrophilic attack. |
| MEP Maximum (on H atoms) | +0.04 a.u. | Indicates regions susceptible to nucleophilic attack. |
Molecular Dynamics Simulations of this compound and Biological Targets
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comwalshmedicalmedia.com This technique provides a dynamic view of how a ligand, such as this compound, might interact with a biological target, like a protein receptor or enzyme. irbbarcelona.org By simulating these interactions, researchers can assess the stability of the ligand-protein complex, identify key binding interactions, and understand the conformational changes that may occur upon binding. frontiersin.orgyoutube.com
The process begins with the three-dimensional structures of the ligand and the target protein. The system is then solvated in a box of water molecules and ions to mimic physiological conditions. mdpi.com The simulation proceeds by calculating the forces between atoms and using Newton's laws of motion to predict their movements over short time steps (femtoseconds). mdpi.com A simulation run over nanoseconds can reveal important dynamic behaviors. plos.org
For nicotinate esters, a relevant biological target could be the nicotinic acetylcholine (B1216132) receptors (nAChRs), which are involved in various physiological processes. nih.govnih.gov MD simulations can elucidate how the ester binds within the receptor's pocket, the stability of this binding, and the specific amino acid residues involved in the interaction. Parameters such as Root Mean Square Deviation (RMSD) are used to measure the stability of the complex, while Root Mean Square Fluctuation (RMSF) can highlight flexible regions of the protein. plos.orgnih.gov
Table 2: Typical Parameters for a Molecular Dynamics Simulation of a Ligand-Protein Complex
| Parameter | Typical Value/Setting | Purpose |
|---|---|---|
| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy function of the system. |
| Solvent Model | TIP3P, SPC/E | Represents the aqueous environment. |
| Simulation Time | 50 - 200 ns | Duration of the simulation to observe molecular motions. plos.org |
| Temperature | 300 K | Simulates physiological temperature. plos.org |
| Pressure | 1 bar | Simulates physiological pressure (NPT ensemble). plos.org |
| Analysis Metrics | RMSD, RMSF, Hydrogen Bonds | Quantifies the stability and nature of the interaction. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.comnih.gov By developing a mathematical model, QSAR can predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent analogues. researchgate.net
A QSAR study involves several key steps. First, a dataset of molecules with known biological activities (e.g., inhibitory concentrations, IC50) is compiled. Next, for each molecule, a set of numerical descriptors is calculated. These descriptors can encode various aspects of the molecular structure, including physicochemical properties (e.g., logP for lipophilicity), electronic properties (e.g., atomic charges), and topological or 3D features (e.g., molecular volume). researchgate.net
Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a model that correlates a subset of these descriptors with the observed biological activity. A study on 6-substituted nicotine (B1678760) derivatives, for example, found that a combination of lipophilicity (π) and the volume of the substituent (Δ MOL VOL) could account for the binding affinity at nicotinic receptors. researchgate.net For a series of nicotinic acid benzylidene hydrazide derivatives, QSAR models were developed to describe their antimycobacterial and antimicrobial activities. researchgate.net
For this compound analogues, a QSAR model could be developed to predict their affinity for a specific target. By systematically varying substituents on the pyridine ring or the ester group, a model could identify the key structural features that enhance or diminish activity.
Table 3: Example of a Hypothetical QSAR Equation for Nicotinate Analogues
| Component | Description |
|---|---|
| Equation | log(1/IC50) = 0.5 * logP - 0.2 * Vmol + 1.2 * QN + 2.1 |
| log(1/IC50) | The dependent variable, representing biological activity. |
| logP | Descriptor for lipophilicity (hydrophobicity). |
| Vmol | Descriptor for molecular volume (steric effects). |
| QN | Descriptor for the partial charge on the pyridine nitrogen (electronic effects). |
| Statistical Quality | Typically assessed by R² (correlation coefficient) and Q² (predictive ability). |
In Silico Drug Design and Virtual Screening Applications for Nicotinate Esters
In silico drug design and virtual screening are powerful computational strategies used to identify promising new drug candidates from vast chemical libraries. rug.nl These methods are faster and more cost-effective than traditional high-throughput screening. mdpi.com Nicotinate esters and other nicotinic acid derivatives have been the subject of such studies to discover new therapeutic agents for various conditions, including cancer and infectious diseases. nih.govnih.govnih.gov
Virtual screening can be broadly categorized into two approaches: structure-based and ligand-based.
Structure-Based Virtual Screening (SBVS) is employed when the 3D structure of the biological target is known. nih.gov This method, often called molecular docking, involves computationally placing each molecule from a library into the active site of the target protein. researchgate.net A scoring function then estimates the binding affinity, and the top-scoring compounds are selected for further investigation. nih.gov This approach has been used to identify novel nicotinamides as inhibitors of VEGFR-2, a key target in cancer therapy. nih.gov
Ligand-Based Virtual Screening (LBVS) is used when the structure of the target is unknown, but a set of molecules known to be active is available. nih.gov Methods include pharmacophore modeling and shape similarity. A pharmacophore model is a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to be active. This model is then used as a 3D query to search libraries for molecules that match these features. youtube.com
After an initial screening, the hit compounds are often filtered based on pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME) and toxicity, which can also be predicted in silico. nih.govnih.gov This helps to prioritize candidates that are more likely to have favorable drug-like properties.
Table 4: A Typical Workflow for Virtual Screening of Nicotinate Ester Libraries
| Step | Description | Tools/Methods |
|---|---|---|
| 1. Library Preparation | Acquire and prepare a large database of chemical compounds for screening. frontierspartnerships.orgyoutube.com | ZINC database, ChemDiv, in-house libraries. |
| 2. Target Preparation | (For SBVS) Obtain and prepare the 3D structure of the target protein. | Protein Data Bank (PDB), homology modeling. |
| 3. Screening | Dock the library against the target (SBVS) or filter using a pharmacophore model (LBVS). frontierspartnerships.org | AutoDock, GOLD, LigandScout. |
| 4. Hit Selection | Rank compounds based on docking scores or pharmacophore fit and select the top candidates. nih.gov | Scoring functions, visual inspection. |
| 5. ADMET Filtering | Predict drug-likeness and pharmacokinetic properties to filter out unfavorable compounds. nih.gov | SwissADME, QikProp. |
| 6. Experimental Validation | Synthesize and test the final selected hits in biological assays. | In vitro and in vivo testing. |
Intellectual Property and Patent Landscape Surrounding Ethyl 4 Ethylnicotinate Research
Patenting of Novel Pre-Clinical Biological Applications of Ethyl 4-ethylnicotinate
There are no identifiable patents protecting novel pre-clinical biological applications of this compound. A thorough search of patent databases for in-vitro and in-vivo studies, therapeutic targets, or any other pre-clinical research involving this compound has yielded no results. This indicates that either no patentable pre-clinical applications have been discovered, or any such research is still in early, unpublished stages and has not yet resulted in intellectual property filings.
Intellectual Property on Formulations and Delivery Systems for this compound (Mechanistic/Compositional aspects)
No patents have been found concerning specific formulations or drug delivery systems for this compound. The investigation into intellectual property covering mechanistic or compositional aspects of potential delivery methods, such as controlled-release formulations, targeted delivery vehicles, or novel compositions, returned no relevant patents. This absence of intellectual property suggests a lack of development in translating this compound into a deliverable therapeutic or commercial product.
Lack of Publicly Available Research Precludes Article Generation on this compound's Future Research Directions
Following a comprehensive search for scientific literature and research data, it has been determined that there is a significant absence of available information specifically concerning the chemical compound this compound within the advanced research areas outlined in the user's request. Extensive queries aimed at uncovering research on the integration of omics technologies, the development of advanced drug delivery systems, the exploration of novel pre-clinical therapeutic indications, and the challenges and opportunities in translational research for this compound did not yield any relevant findings.
The requested article structure is highly specific, focusing on emerging and future research avenues that presuppose a substantial body of existing foundational and preclinical research. However, the scientific and medical databases searched show a focus on related but distinct compounds, such as Ethyl nicotinate (B505614), with no specific data available for the 4-ethyl derivative in the requested contexts.
Therefore, to maintain the standards of scientific accuracy and adhere to the strict instruction of not introducing information from outside the explicit scope of this compound, it is not possible to generate the requested article. Creating content for the specified outline would require speculation and fabrication of data, which would not meet the required standards of a factual and informative scientific article.
No data tables or detailed research findings could be compiled for the following outlined sections, as no research appears to have been published in these areas for this compound:
Future Directions and Emerging Research Avenues for Ethyl 4 Ethylnicotinate
Challenges and Opportunities in Ethyl 4-Ethylnicotinate Translational Research
Until research on this compound is published in these specific areas, a detailed and accurate article on its future research directions cannot be written.
Q & A
Q. What are the established synthetic routes for Ethyl 4-ethylnicotinate, and what key reaction parameters influence yield and purity?
this compound is typically synthesized via esterification of 4-ethylnicotinic acid with ethanol under acid catalysis. Key parameters include temperature (optimal range: 80–100°C), solvent choice (e.g., toluene for azeotropic water removal), and catalyst type (e.g., sulfuric acid or p-toluenesulfonic acid). Yield optimization requires monitoring reaction progress via TLC or HPLC and purification via recrystallization or column chromatography .
Q. How should researchers characterize this compound to confirm its structural identity and purity?
Standard characterization involves:
- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm substituent positions and ester group integrity.
- IR spectroscopy for carbonyl (C=O) stretch verification (~1700 cm⁻¹).
- Mass spectrometry (EI or ESI) to validate molecular ion peaks.
- HPLC with UV detection for purity assessment (>95% recommended for research use). Ensure detailed experimental protocols are included in supplementary materials for reproducibility .
Q. What literature review strategies are critical for identifying gaps in existing studies on this compound?
Use databases like SciFinder and PubMed with keywords: "this compound synthesis," "spectroscopic characterization," and "reactivity." Prioritize primary literature from ACS, RSC, or Elsevier journals. Cross-reference citations to identify conflicting data (e.g., variable melting points or spectral shifts) and note understudied areas like catalytic applications .
Advanced Research Questions
Q. How can researchers design experiments to optimize the synthesis of this compound while minimizing byproduct formation?
Employ a Design of Experiments (DoE) approach to test variables:
Q. What methodologies are recommended for resolving contradictions in reported spectroscopic data for this compound across different studies?
- Cross-validation : Compare NMR chemical shifts with computational predictions (DFT calculations).
- Standardization : Run spectra under identical conditions (solvent, temperature, instrument calibration).
- Collaborative trials : Share samples with independent labs for replication. Document discrepancies in supplementary materials and propose hypotheses (e.g., solvent effects or tautomerism) .
Q. How should researchers address variability in biological activity data for this compound derivatives in pharmacological studies?
- Use dose-response curves with positive/negative controls (e.g., IC₅₀ comparisons).
- Validate assays via triplicate runs and statistical tests (t-test, p < 0.05).
- Report raw data and processing methods (e.g., normalization) to enable meta-analysis .
Q. What strategies ensure ethical and reproducible preclinical studies involving this compound?
- Adhere to NIH guidelines for animal/cell studies, including ethical approval and detailed protocols (dosage, exposure time).
- Publish negative results to avoid publication bias.
- Share synthetic intermediates and spectral data in open-access repositories .
Data Presentation Guidelines
Key Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
